

# 3-Oxo-4-(4-methylphenyl)butanoic acid chemical structure and IUPAC name

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Compound of Interest

3-Oxo-4-(4-methylphenyl)butanoic
acid

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# An In-depth Technical Guide to 3-Oxo-4-(4-methylphenyl)butanoic acid

Abstract: This technical guide provides a comprehensive overview of **3-Oxo-4-(4-methylphenyl)butanoic acid**, correctly identified by its IUPAC name, 4-(4-methylphenyl)-4-oxobutanoic acid. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It covers the compound's chemical structure, nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in various chemical industries. Furthermore, this guide explores the biological significance of derivatives of this acid, particularly in the context of inflammatory signaling pathways.

### **Chemical Structure and Nomenclature**

The compound of interest is most accurately identified as 4-(4-methylphenyl)-4-oxobutanoic acid. While the name "**3-Oxo-4-(4-methylphenyl)butanoic acid**" is a plausible systematic name, the established IUPAC nomenclature and common usage in chemical literature favor the former.

IUPAC Name: 4-(4-methylphenyl)-4-oxobutanoic acid[1]



Synonyms: 3-(4-Methylbenzoyl)propionic acid, 3-p-Toluoylpropionic acid, 4-Oxo-4-(p-tolyl)butanoic acid, 4-(p-Tolyl)-4-oxobutyric acid[2]

• CAS Number: 4619-20-9[2]

Chemical Formula: C11H12O3[2]

• Molecular Weight: 192.21 g/mol [1]

Chemical Structure:

### **Physicochemical and Spectroscopic Data**

A summary of the key physical, chemical, and spectroscopic properties of 4-(4-methylphenyl)-4-oxobutanoic acid is presented below. This data is crucial for its identification, handling, and application in synthesis.

Property	Value	Reference
Physical State	White to off-white crystalline powder	[2]
Melting Point	127-130 °C	
Solubility	Insoluble in water; soluble in ethanol, esters, and chlorinated hydrocarbons.	[2][3]
¹H NMR	Spectral data available.	[1]
<sup>13</sup> C NMR	Spectral data available.	[1]
Infrared (IR) Spectrum	Characteristic peaks for C=O (ketone and carboxylic acid), aromatic C-H, and alkyl C-H bonds.	
Mass Spectrometry	Molecular ion peak (M+) at m/z 192.	-



### **Experimental Protocols: Synthesis**

The primary route for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl<sub>3</sub>).[2]

### **Detailed Protocol for Friedel-Crafts Acylation**

#### Materials:

- Toluene
- Succinic anhydride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (or another suitable solvent like nitrobenzene)
- Concentrated hydrochloric acid (HCI)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice
- Standard laboratory glassware for reflux, extraction, and filtration

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (0.15 mol) in dichloromethane (100 mL) is prepared. The setup should be protected from atmospheric moisture using a drying tube.
- Addition of Reactants: A solution of succinic anhydride (0.1 mol) and toluene (0.1 mol) in dichloromethane (50 mL) is added dropwise from the dropping funnel to the stirred



suspension of aluminum chloride. The addition should be controlled to maintain a gentle reflux.

- Reaction: After the addition is complete, the reaction mixture is heated under reflux for approximately 1-2 hours, or until the evolution of HCl gas ceases.
- Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a
  mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step
  hydrolyzes the aluminum chloride complex.
- Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The organic extracts are combined.
- Washing: The combined organic layer is washed with water, followed by a 5% sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
- Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
- Purification: The crude 4-(4-methylphenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

## **Applications in Chemical Synthesis**

4-(4-methylphenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis, primarily due to the presence of two reactive functional groups: a ketone and a carboxylic acid.

- Agrochemicals: This compound serves as a key intermediate in the manufacturing of certain pesticides and herbicides. Its structural motif can be incorporated into more complex molecules designed to have specific biological activities on pests or weeds.[4]
- Drug Development: The core structure of 4-(4-methylphenyl)-4-oxobutanoic acid is a scaffold for the synthesis of various pharmaceutical agents.[4][5] A notable example is its use in the development of the anti-inflammatory drug Esonarimod.



# Involvement in Signaling Pathways: The Case of Esonarimod

While there is limited direct research on the signaling pathway interactions of 4-(4-methylphenyl)-4-oxobutanoic acid itself, its derivative, Esonarimod (KE-298), has been studied for its anti-rheumatic properties. Esonarimod has been shown to act as an antagonist of the Interleukin-1 (IL-1) receptor.

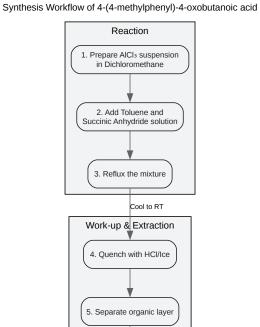
The IL-1 signaling pathway is a critical component of the inflammatory response. The binding of IL-1 to its receptor (IL-1R) initiates a cascade of intracellular events, leading to the activation of transcription factors like NF-kB and AP-1. These transcription factors then induce the expression of pro-inflammatory genes, including those for other cytokines, chemokines, and inflammatory enzymes.

By acting as an IL-1 antagonist, derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid can potentially modulate this pathway, thereby reducing inflammation. This makes this chemical scaffold an area of interest for the development of novel anti-inflammatory drugs.

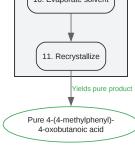
# Visualizations

**Experimental Workflow for Synthesis** 





# 6. Extract aqueous layer 7. Combine organic extracts Purification 8. Wash with NaHCO<sub>3</sub> and Brine 9. Dry with Na<sub>2</sub>SO<sub>4</sub> 10. Evaporate solvent



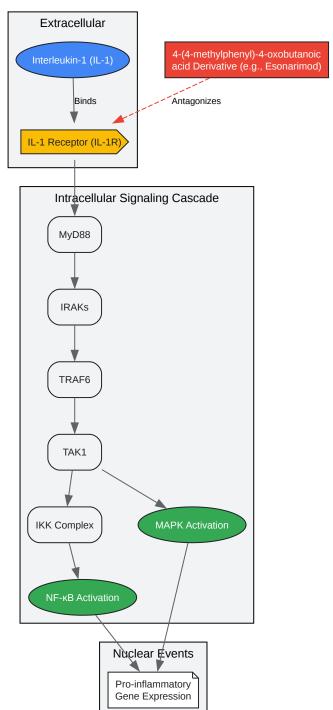
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Caption: A flowchart illustrating the key steps in the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

### **Putative Role in IL-1 Signaling Pathway Modulation**





Hypothetical Modulation of IL-1 Signaling Pathway

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Caption: A diagram showing the putative antagonistic effect of a 4-(4-methylphenyl)-4-oxobutanoic acid derivative on the IL-1 signaling pathway.

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